

Physical and chemical properties of Viburnitol

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Compound of Interest

Compound Name: Viburnitol

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Viburnitol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viburnitol is a naturally occurring cyclitol, a cycloalkane containing at least three hydroxyl groups. It is found in a variety of plant species, including those of the *Viburnum*, *Gymnema*, and *Quercus* genera. As a polyhydroxylated cycloalkane, **Viburnitol** and its isomers are of significant interest to researchers due to their potential biological activities, which may include antioxidant and anti-inflammatory effects. This technical guide provides a detailed overview of the known physical and chemical properties of **Viburnitol**, methodologies for its isolation and characterization, and insights into its biosynthetic and potential signaling pathways.

Physical and Chemical Properties

The physical and chemical properties of **Viburnitol** are summarized in the table below. These properties are crucial for its extraction, purification, and for understanding its behavior in biological systems.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₂ O ₅	[1][2][3][4]
Molecular Weight	164.16 g/mol	[1][2][3][4]
IUPAC Name	(1S,2R,4S,5S)-cyclohexane-1,2,3,4,5-pentol	[2]
Synonyms	(-)-Viburnitol, L-Quercitol, Desoxy-inosit	[2][3]
Melting Point	234-235 °C	[5]
Boiling Point (est.)	293.60 °C @ 760.00 mm Hg	[6]
Water Solubility	Soluble	[5][6]
XLogP3-AA (est.)	-2.7	[2]
Hydrogen Bond Donor Count	5	[2]
Hydrogen Bond Acceptor Count	5	[2]
Rotatable Bond Count	0	[2]
Exact Mass	164.06847348 g/mol	[2]
Monoisotopic Mass	164.06847348 g/mol	[2]

Experimental Protocols

Isolation and Purification of Viburnitol from Plant Material

The following is a representative protocol for the isolation and purification of **Viburnitol** from a plant source such as *Gymnema sylvestre* leaves, synthesized from common laboratory practices for the extraction of cyclitols.

1. Preparation of Plant Material:

- Air-dry the fresh plant leaves in the shade to prevent the degradation of thermolabile compounds.

- Grind the dried leaves into a coarse powder using a mechanical grinder.

2. Extraction:

- Soxhlet Extraction:
 - Pack the powdered plant material (approx. 100 g) into a thimble and place it in a Soxhlet extractor.
 - Extract with 95% ethanol (approx. 500 mL) for 24-48 hours or until the solvent running through the siphon is colorless.
- Maceration:
 - Soak the powdered plant material in a sealed container with a suitable solvent (e.g., 80% methanol) at room temperature for 3-7 days, with occasional shaking.
 - Filter the mixture and repeat the process with fresh solvent to ensure complete extraction.

3. Concentration:

- Combine the extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50 °C to obtain a crude extract.

4. Fractionation and Purification:

- Solvent-Solvent Partitioning:
 - Dissolve the crude extract in water and sequentially partition it with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. **Viburnitol** is expected to be in the more polar fractions.
- Column Chromatography:

- Subject the polar fraction to column chromatography using a silica gel (60-120 mesh) column.
- Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform and methanol).
- Collect fractions and monitor them using Thin Layer Chromatography (TLC).
- Thin Layer Chromatography (TLC):
 - Spot the collected fractions on a silica gel TLC plate.
 - Develop the plate using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).
 - Visualize the spots by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent) followed by heating.
 - Combine the fractions that show a spot corresponding to a **Viburnitol** standard.

5. Crystallization:

- Concentrate the purified fractions and crystallize the compound from a suitable solvent system (e.g., methanol-ether) to obtain pure **Viburnitol** crystals.

Characterization of Viburnitol

1. Melting Point Determination:

- Determine the melting point of the purified crystals using a melting point apparatus.

2. Spectroscopic Analysis:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
 - Record ¹H NMR and ¹³C NMR spectra to determine the chemical structure.

- Expected ^1H NMR signals would correspond to the protons on the cyclohexane ring and the hydroxyl groups. The chemical shifts and coupling patterns would be indicative of their stereochemistry.
- Expected ^{13}C NMR signals would show six distinct peaks for the carbon atoms of the cyclohexane ring, with their chemical shifts indicating their attachment to hydroxyl groups.
- Infrared (IR) Spectroscopy:
 - Record the IR spectrum of the purified compound (e.g., using a KBr pellet).
 - A broad absorption band in the region of $3200\text{--}3600\text{ cm}^{-1}$ would be expected, corresponding to the O-H stretching vibrations of the hydroxyl groups. C-H stretching vibrations would appear around $2850\text{--}3000\text{ cm}^{-1}$, and C-O stretching vibrations in the $1000\text{--}1200\text{ cm}^{-1}$ region.
- Mass Spectrometry (MS):
 - Obtain the mass spectrum of the purified compound to determine its molecular weight and fragmentation pattern.
 - The molecular ion peak $[\text{M}]^+$ would be expected at m/z 164. Fragmentation would likely involve the loss of water molecules from the molecular ion.

Biosynthesis and Signaling Pathways

Proposed Biosynthesis of Viburnitol

The biosynthesis of **Viburnitol** is proposed to start from D-glucose, proceeding through the formation of myo-inositol. This pathway highlights the metabolic origins of this cyclitol within plants.

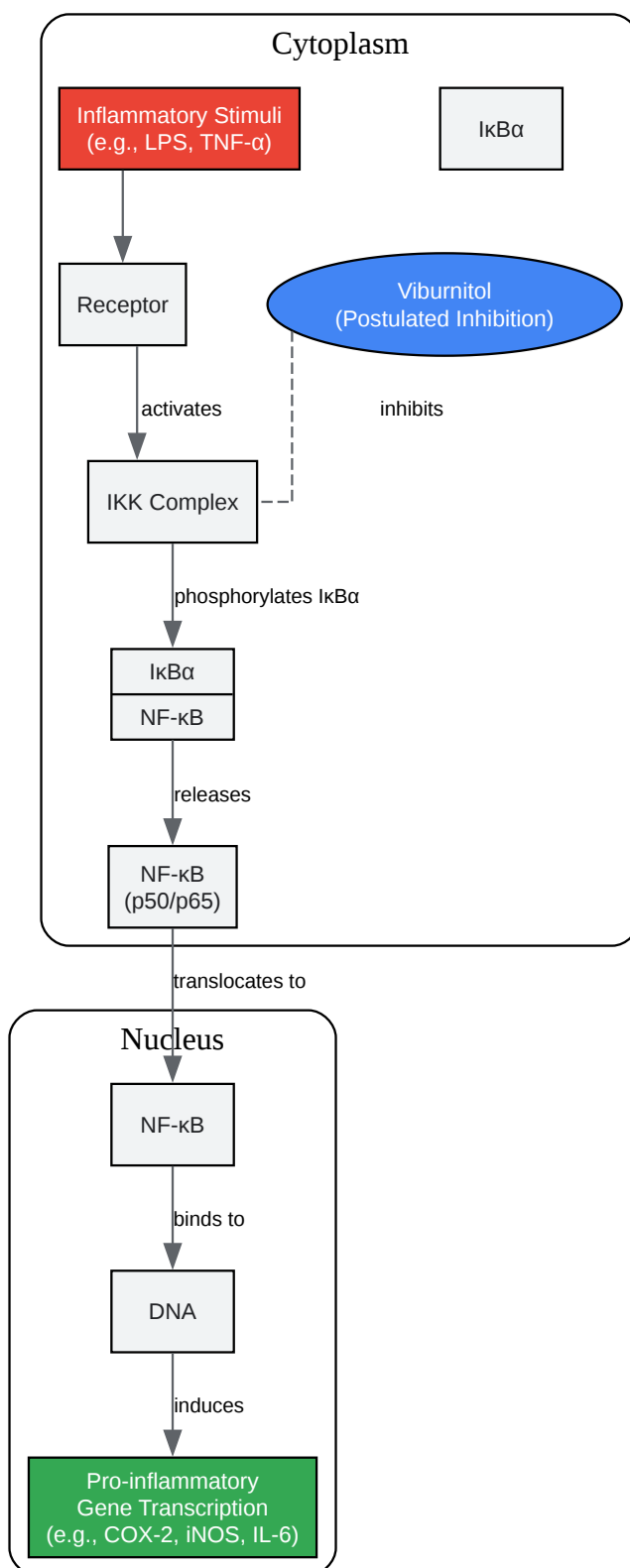


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Caption: Proposed biosynthetic pathway of **Viburnitol** from D-glucose.

Postulated Anti-inflammatory Signaling Pathway

Based on the known biological activities of structurally related natural products, **Viburnitol** is postulated to exert anti-inflammatory effects by modulating key signaling pathways such as the NF- κ B pathway. This pathway is central to the inflammatory response.



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Caption: Postulated modulation of the NF-κB signaling pathway by **Viburnitol**.

Conclusion

Viburnitol presents a compelling subject for further research in phytochemistry and drug discovery. Its presence in various medicinal plants suggests a potential for therapeutic applications. The data and protocols presented in this guide offer a foundational resource for scientists investigating this promising natural compound. Further studies are warranted to fully elucidate its pharmacological properties and mechanisms of action.

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